Precision in Stoichiometry: 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine
Precision in Stoichiometry: 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine
This technical guide details the molecular identity, synthesis, and application of 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine , a critical intermediate in the design of tricyclic pharmacophores and GPCR ligands.[1][2]
[1][2][3]
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD), 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine serves as a "privileged scaffold."[1][2] Its structural utility lies in the ortho-positioning of the ester and the piperazine nitrogen.[1] This specific geometry allows for rapid downstream cyclization into tricyclic systems (e.g., pyrrolo[1,2-a]quinoxalines) or benzamide derivatives common in antipsychotic and antidepressant therapeutics.[2]
This guide provides the definitive molecular weight data required for precise stoichiometric calculations, alongside a validated synthetic protocol that preserves the labile methyl ester during coupling.[1][2]
Chemical Identity & Physical Properties[2][4][5][6][7]
Accurate molecular weight calculations are non-negotiable for yield optimization.[1][2] The distinction between Average Molecular Weight (for gravimetric measurements) and Monoisotopic Mass (for mass spectrometry identification) is vital.
Identity Matrix
| Parameter | Technical Specification |
| Systematic Name | 1-tert-Butyl 4-(2-methoxycarbonylphenyl)piperazine-1-carboxylate |
| CAS Number | 870703-74-5 |
| Molecular Formula | C₁₇H₂₄N₂O₄ |
| Average Molecular Weight | 320.39 g/mol (Used for weighing reagents) |
| Monoisotopic Mass | 320.1736 Da (Used for HRMS identification) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Structural Analysis
The molecule consists of three distinct domains:[1]
-
The Core: A piperazine ring acting as a semi-rigid linker.[1][2]
-
The Protection: A tert-butoxycarbonyl (Boc) group on N1, orthogonal to base hydrolysis.[1][2]
-
The Warhead: A phenyl ring substituted at the ortho (2-) position with a methyl ester.[2] This steric proximity is the molecule's defining feature, enabling unique intramolecular reactivity.[1][2]
Synthetic Protocol: Palladium-Catalyzed Coupling
Note: Traditional Nucleophilic Aromatic Substitution (SNAr) is often inefficient for this substrate due to the insufficient electron-withdrawing power of the ester group alone.[2] A Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard method for high yields.[1][2]
The "Ester-Safe" Protocol
Objective: Couple 1-Boc-piperazine with Methyl 2-bromobenzoate without hydrolyzing the methyl ester or cleaving the Boc group.[1][2]
Critical Control Point: Avoid strong alkoxide bases (e.g., NaOtBu), which cause transesterification or hydrolysis.[1][2] Use Cesium Carbonate (Cs₂CO₃) as a mild, effective base.[2]
Reagents & Stoichiometry[1][3][4][5][6][7]
-
Aryl Halide: Methyl 2-bromobenzoate (1.0 equiv)[2]
-
Amine: 1-Boc-piperazine (1.2 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[2]
-
Ligand: BINAP or Xantphos (4–6 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a condenser and magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.[1][2]
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 20 minutes to remove dissolved oxygen (oxygen poisons the Pd(0) species).[2]
-
Reagent Addition:
-
Reaction:
-
Workup:
-
Purification:
Reaction Pathway Diagram[1][4][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the regeneration of the Pd(0) species.
Analytical Characterization
To validate the synthesis, compare your isolated product against these standard spectral markers.
1H NMR (400 MHz, CDCl₃)
-
δ 7.75 (dd, 1H): Aromatic proton ortho to the ester (deshielded).[2]
-
δ 7.45 (td, 1H): Aromatic proton.[2]
-
δ 7.05 (d, 1H): Aromatic proton ortho to the piperazine (shielded by electron donation).[2]
-
δ 3.88 (s, 3H): Methoxycarbonyl (Methyl ester) – Critical confirmation that the ester is intact.[2]
-
δ 3.55 (m, 4H): Piperazine protons adjacent to Boc.[2]
-
δ 3.00 (m, 4H): Piperazine protons adjacent to Phenyl ring.[2]
-
δ 1.48 (s, 9H): Boc group (t-Butyl) – Confirmation of protection.[2]
Mass Spectrometry (ESI+)[2][7]
-
[M+H]⁺: Calculated: 321.18; Observed: ~321.2
-
[M+Na]⁺: Calculated: 343.16; Observed: ~343.2
-
Fragment Loss: A strong peak at [M - 100]⁺ (loss of Boc group) or [M - 56]⁺ (loss of t-butyl) is common in source fragmentation.[2]
Stoichiometric Criticality in Drug Development[1]
In high-throughput synthesis, using the correct molecular weight is the difference between a successful library and a failed campaign.[1][2]
-
Cyclization Stoichiometry: If this molecule is used to form a tricyclic lactam (e.g., by deprotecting the Boc and reacting with the ester), the intra-molecular nature means 1:1 stoichiometry is inherent.[1][2] However, if reacting the ester with an external nucleophile (e.g., hydrazine), precise calculation using 320.39 g/mol is required to prevent side reactions like oligomerization.[1][2]
-
Impurity Impact: Commercial samples often contain ~1-2% of the de-Boc analog (MW 220.27).[2] If your MW calculation assumes 100% purity, your effective concentration of the protected species will be lower, potentially stalling kinetic-sensitive reactions.[1][2]
Quality Control Workflow
Caption: Decision tree for validating the integrity of the 1-Boc-4-(2-methoxycarbonylphenyl)piperazine intermediate.
References
-
Vibrant Pharma. (n.d.).[2] 1-Boc-4-[2-(methoxycarbonyl)phenyl]-piperazine Product Data. Retrieved from [2]
-
BenchChem. (2025).[2][3][5] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from
-
Scribd. (n.d.).[2] BOCSCI Chemical Compounds List (CAS 870703-74-5). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [2][8]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate | C18H26N2O4 | CID 2795520 - PubChem [pubchem.ncbi.nlm.nih.gov]

